molecular formula C15H28NNaO3 B610911 Sodium N-lauroylalanine CAS No. 55535-58-5

Sodium N-lauroylalanine

Cat. No.: B610911
CAS No.: 55535-58-5
M. Wt: 293.38
InChI Key: LFUXMTKAILZVTA-ZOWNYOTGSA-M
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Description

Sodium N-lauroylalanine is a compound with the molecular formula C15H28NO3Na. It is a derivative of L-alanine, where the amino group is acylated with lauric acid. This compound is known for its surfactant properties and is used in various applications, including pharmaceuticals and cosmetics .

Scientific Research Applications

Sodium N-lauroylalanine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium N-lauroylalanine can be synthesized through the Schotten-Baumann reaction, which involves the condensation of lauroyl chloride with L-alanine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the preparation of L-alanine salt, followed by the reaction with lauroyl chloride to form the pasty N-lauroyl-L-alanine salt. The crude product is then purified to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium N-lauroylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lauric acid derivatives, while substitution can produce various acylated alanine derivatives .

Mechanism of Action

The mechanism of action of sodium N-lauroylalanine involves its surfactant properties, which allow it to interact with lipid membranes. It can disrupt membrane integrity, leading to increased permeability. This property is utilized in drug delivery systems to enhance the absorption of therapeutic agents. The molecular targets include lipid bilayers, and the pathways involved are related to membrane disruption and increased solubility of hydrophobic compounds .

Comparison with Similar Compounds

  • Sodium lauroyl sarcosinate
  • Sodium lauroyl glutamate
  • Sodium lauroyl glycine

Comparison: Sodium N-lauroylalanine is unique due to its specific interaction with lipid membranes and its ability to form stable organogels. Compared to sodium lauroyl sarcosinate and sodium lauroyl glutamate, it has a different amino acid backbone, which influences its surfactant properties and applications. Sodium lauroyl glycine, on the other hand, has a similar fatty acid chain but differs in its amino acid component, leading to variations in its biochemical interactions and industrial uses .

Properties

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUXMTKAILZVTA-ZOWNYOTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204101
Record name Sodium N-lauroylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55535-58-5
Record name Sodium N-lauroylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055535585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-lauroylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM N-LAUROYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM2WU329B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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